sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
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Overview
Description
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a complex organic compound with a unique structure that combines a pyrazole ring with nitrophenyl and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde, 2-pyridinecarboxaldehyde, and 3-methyl-1H-pyrazole.
Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base like sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methyl-1H-pyrazole under acidic conditions to form the pyrazole ring.
Formation of Sodium Salt: The final step involves the formation of the sodium salt by reacting the pyrazole derivative with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity or binding properties.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-4-(4-aminophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate: Similar structure but with an amino group instead of a nitro group.
Sodium 3-methyl-4-(4-chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions, such as in catalysis or materials science.
This compound’s combination of functional groups and structural features makes it a versatile and valuable molecule in various scientific and industrial fields.
Properties
CAS No. |
2551115-25-2 |
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Molecular Formula |
C15H11N4NaO3 |
Molecular Weight |
318.3 |
Purity |
95 |
Origin of Product |
United States |
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